7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a molecular formula of C28H27ClN4O3S . This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a triazino-benzoxazepine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting with the preparation of the furan and triazino-benzoxazepine intermediates. The reaction conditions typically include:
Formation of the Furan Ring: This step involves the reaction of 4-chlorophenyl acetic acid with furfural under acidic conditions to form the 4-chlorophenyl furan.
Synthesis of the Triazino-Benzoxazepine Core: This involves the cyclization of appropriate precursors under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes several types of chemical reactions:
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The hexylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include furanones, phenyl derivatives, and various substituted triazino-benzoxazepines .
Scientific Research Applications
7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone: Similar structure but with a methylsulfanyl group instead of a hexylsulfanyl group.
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone: Similar structure but with an ethylsulfanyl group.
Uniqueness
The uniqueness of 7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its hexylsulfanyl group, which may confer different physical and chemical properties compared to its methyl or ethyl analogs. This can affect its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C28H27ClN4O3S |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
1-[6-[5-(4-chlorophenyl)furan-2-yl]-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C28H27ClN4O3S/c1-3-4-5-8-17-37-28-30-26-25(31-32-28)21-9-6-7-10-22(21)33(18(2)34)27(36-26)24-16-15-23(35-24)19-11-13-20(29)14-12-19/h6-7,9-16,27H,3-5,8,17H2,1-2H3 |
InChI Key |
FJXIIJBOHMGJKB-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Origin of Product |
United States |
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